2-Methyl-3-phenylimidazo[1,2-a]pyridine
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Overview
Description
2-Methyl-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridine ring, with a methyl group at the 2-position and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with acetophenone derivatives. One common method includes the use of a multicomponent reaction involving 2-aminopyridine, acetophenone, and an aldehyde under acidic conditions . Another approach involves the cyclization of N-(2-pyridyl)benzamidine with methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution: Halogenation reactions, such as bromination and iodination, can occur at the 3-position of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or iodine in chloroform.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: 3-halo-2-Methyl-3-phenylimidazo[1,2-a]pyridine.
Scientific Research Applications
2-Methyl-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of anti-tuberculosis activity, the compound targets the mycolic acid synthesis pathway, crucial for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
2-Methyl-3-phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl group at the 2-position, which can affect its biological activity and chemical reactivity.
2-Methylimidazo[1,2-a]pyridine: Lacks the phenyl group at the 3-position, resulting in different pharmacological properties.
3-Phenylimidazo[1,2-a]pyridine: Lacks the methyl group at the 2-position, influencing its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogues.
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2/c1-11-14(12-7-3-2-4-8-12)16-10-6-5-9-13(16)15-11/h2-10H,1H3 |
InChI Key |
UYURFDNPGHDRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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